Hexanoic acid (2S,3S)-3-dibenzylamino-2-hydroxybutyl ester
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Overview
Description
Hexanoic acid (2S,3S)-3-dibenzylamino-2-hydroxybutyl ester is a complex organic compound characterized by its unique structural features It contains a hexanoic acid esterified with a dibenzylamino and a hydroxybutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexanoic acid (2S,3S)-3-dibenzylamino-2-hydroxybutyl ester typically involves the esterification of hexanoic acid with (2S,3S)-3-dibenzylamino-2-hydroxybutanol. The reaction is often catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Hexanoic acid (2S,3S)-3-dibenzylamino-2-hydroxybutyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The dibenzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to optimize yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the ester group can produce an alcohol .
Scientific Research Applications
Hexanoic acid (2S,3S)-3-dibenzylamino-2-hydroxybutyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hexanoic acid (2S,3S)-3-dibenzylamino-2-hydroxybutyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dibenzylamino group can form hydrogen bonds or ionic interactions with these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other esters of hexanoic acid and derivatives of (2S,3S)-3-dibenzylamino-2-hydroxybutanol. Examples include:
- Hexanoic acid (2S,3S)-3-dibenzylamino-2-hydroxy-5-methylhexyl ester
- Hexanoic acid 2-ethyl-hexadecyl ester
Uniqueness
Hexanoic acid (2S,3S)-3-dibenzylamino-2-hydroxybutyl ester is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
871948-98-0 |
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Molecular Formula |
C24H33NO3 |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
[(2S,3S)-3-(dibenzylamino)-2-hydroxybutyl] hexanoate |
InChI |
InChI=1S/C24H33NO3/c1-3-4-7-16-24(27)28-19-23(26)20(2)25(17-21-12-8-5-9-13-21)18-22-14-10-6-11-15-22/h5-6,8-15,20,23,26H,3-4,7,16-19H2,1-2H3/t20-,23+/m0/s1 |
InChI Key |
UEFOKZSZDQVRSZ-NZQKXSOJSA-N |
Isomeric SMILES |
CCCCCC(=O)OC[C@H]([C@H](C)N(CC1=CC=CC=C1)CC2=CC=CC=C2)O |
Canonical SMILES |
CCCCCC(=O)OCC(C(C)N(CC1=CC=CC=C1)CC2=CC=CC=C2)O |
Origin of Product |
United States |
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